(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide
Description
“(Z)-N-(3-Ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide” is a benzothiazole-derived enaminone characterized by a fused benzo[d]thiazol-2(3H)-ylidene core substituted with ethyl, methoxy, and methyl groups. The Z-configuration of the imine moiety stabilizes the structure through conjugation with the isobutyramide group.
Properties
IUPAC Name |
N-(3-ethyl-4-methoxy-7-methyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-6-17-12-11(19-5)8-7-10(4)13(12)20-15(17)16-14(18)9(2)3/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFZGPONRMOZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2SC1=NC(=O)C(C)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide typically involves the following steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution reactions: Introduction of the ethyl, methoxy, and methyl groups can be carried out through electrophilic aromatic substitution reactions using reagents like ethyl halides, methoxy reagents, and methylating agents.
Formation of the isobutyramide moiety: This step involves the reaction of the benzo[d]thiazole derivative with isobutyryl chloride or isobutyric anhydride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the benzo[d]thiazole ring using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the methoxy group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced benzo[d]thiazole derivatives.
Substitution: Formation of substituted benzo[d]thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its pharmacological effects. It may interact with specific biological targets, leading to the development of new medications for various diseases.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the provided evidence, insights from analogs suggest:
- Bioactivity : Thiadiazole and benzothiazole derivatives often exhibit antimicrobial or anticancer activity, with electron-rich systems (e.g., methoxy groups) enhancing target binding .
- Material Science : The rigid benzothiazole core and amide functionality could make the compound a candidate for organic semiconductors or coordination polymers.
Biological Activity
(Z)-N-(3-ethyl-4-methoxy-7-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C16H22N2O2S, with a molecular weight of approximately 306.42 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities, and multiple functional groups that contribute to its chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O2S |
| Molecular Weight | 306.42 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Moderate in polar solvents |
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole moiety may act as a pharmacophore, influencing various signaling pathways. Similar compounds have shown potential in modulating enzyme activities, which could lead to therapeutic effects.
In Vitro Studies
Research on related thiazole derivatives has indicated their potential as enzyme inhibitors. For instance, a study on M(4) positive allosteric modulators revealed that certain benzo[d]thiazole compounds exhibited significant potency at the human M4 receptor, suggesting that similar interactions could be expected from this compound .
Potential Therapeutic Applications
The compound is being investigated for various therapeutic applications, particularly in the realms of:
- Anticancer Activity : Thiazole derivatives have been studied for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Some studies suggest that thiazole-based compounds exhibit antimicrobial effects against a range of pathogens.
Case Studies
- Anticancer Research : A study published in Medicinal Chemistry explored the anticancer properties of thiazole derivatives. The results indicated that these compounds could inhibit cancer cell proliferation in vitro, with IC50 values in the micromolar range .
- Enzyme Inhibition : Another research article demonstrated that a related thiazole compound acted as an effective inhibitor of specific kinases involved in cancer progression, highlighting the potential for this compound to be developed as a therapeutic agent targeting these pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
